molecular formula C9H17Cl2N3 B2608334 (3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride CAS No. 2460756-73-2

(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride

Cat. No. B2608334
M. Wt: 238.16
InChI Key: CPNUFMIBOGPSRR-UHFFFAOYSA-N
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Description

“3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is a chemical compound with the CAS Number: 601515-50-8 . It’s important to note that this is not the exact compound you asked for, but it’s structurally similar .


Synthesis Analysis

There’s a research article that discusses the synthesis of novel 5,6,7,8-tetrahydroimidazo derivatives . The synthesis involves condensation of 5,6,7,8-tetrahydroimidazo with aromatic aldehydes in ethanol at reflux .


Molecular Structure Analysis

The molecular weight of “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is 173.65 . For a more detailed molecular structure analysis, more specific information or a more detailed query would be needed.


Chemical Reactions Analysis

The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives . HKAs are push–pull alkenes with the electron-withdrawing nitro and electron-donating amino groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” include a molecular weight of 173.65 . For a more detailed analysis of the physical and chemical properties, more specific information or a more detailed query would be needed.

Scientific Research Applications

Molecular Modeling and Spectroscopy

Research on imidazole- and alkylamine-ligated iron(II,III) chlorin complexes, including those similar in structure to the specified compound, has been conducted to model histidine and lysine coordination to iron in dihydroporphyrin-containing proteins. This work involved characterization with magnetic circular dichroism (MCD) spectroscopy, contributing to understanding the coordination chemistry of metalloproteins (Huff et al., 1993).

Photophysical Properties

A study on tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols has revealed a new class of large Stokes shift organic dyes. These compounds exhibit intense fluorescence upon UV light excitation, demonstrating potential applications in materials science for fluorescence-based technologies (Marchesi, Brenna, & Ardizzoia, 2019).

Scaffold Design for Peptide Sequences

Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds have been designed to stabilize parallel turn conformations in peptide sequences. This research highlights the importance of scaffold design in the development of peptide-based therapeutics and biochemical tools (Bucci et al., 2018).

Catalysis and Organic Synthesis

Pd(II) complexes involving a tridentate Schiff base ligand, including structures similar to the specified compound, have been synthesized and characterized for their catalytic activity, particularly in the Suzuki-Miyaura reaction. This work contributes to the field of catalysis, offering potential advancements in the synthesis of complex organic molecules (Shukla et al., 2021).

Luminescent Materials

Investigations into the luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, related to the specified compound, have advanced the development of luminescent materials. Such studies provide insights into the potential applications of these compounds in sensors, displays, and lighting technologies (Petoud et al., 1997).

Safety And Hazards

The safety information for “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” includes hazard statements H302, H315, H320, and precautionary statements P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-11-8(6-10)9-4-2-3-5-12(7)9;;/h2-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNUFMIBOGPSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride

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